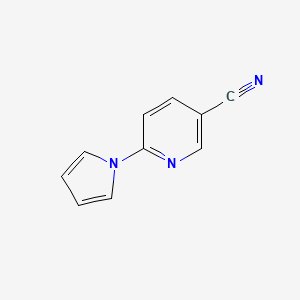
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Overview
Description
1,1-Bis(trimethylsilyloxy)-1,3-butadiene is an organosilicon compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two trimethylsilyloxy groups attached to a 1,3-butadiene backbone. The unique structure of this compound makes it a valuable intermediate in various synthetic processes, particularly in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsilyloxy)-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to remove impurities and obtain a highly pure product .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsilyloxy)-1,3-butadiene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, alkanes, alkenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(trimethylsilyloxy)-1,3-butadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilyloxy)-1,3-butadiene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups enhance the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(trimethylsilyloxy)ethane
- 1,1-Bis(trimethylsilyloxy)propane
- 1,1-Bis(trimethylsilyloxy)cyclohexane
Uniqueness
1,1-Bis(trimethylsilyloxy)-1,3-butadiene is unique due to its 1,3-butadiene backbone, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a versatile and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
trimethyl(1-trimethylsilyloxybuta-1,3-dienoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZQGWHCOOABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=CC=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369947 | |
| Record name | 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87121-06-0 | |
| Record name | 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid](/img/structure/B1620693.png)
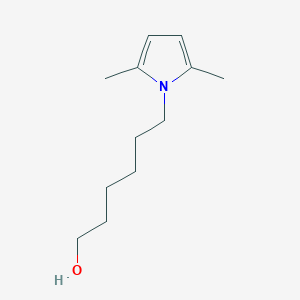
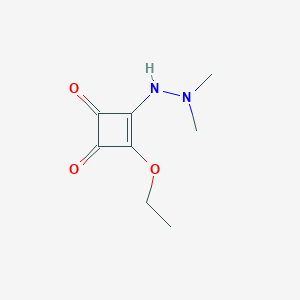
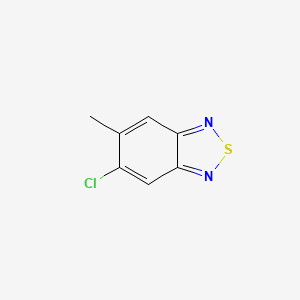
![3-Bromo-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B1620699.png)

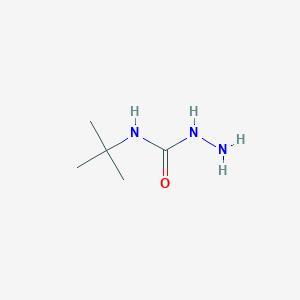
![2-[(2-Benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)oxy]-5-bromobenzaldehyde](/img/structure/B1620704.png)

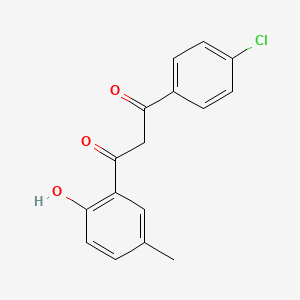
![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1620709.png)
